Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17370114
InChI: InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H
SMILES:
Molecular Formula: C13H19ClN2O3
Molecular Weight: 286.75 g/mol

Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

CAS No.:

Cat. No.: VC17370114

Molecular Formula: C13H19ClN2O3

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride -

Specification

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
IUPAC Name benzyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H
Standard InChI Key JLVANPPTBNGFRW-UHFFFAOYSA-N
Canonical SMILES C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle—with a hydroxymethyl (-CH2OH) group at the 5-position and a benzyl carbamate (-NHCOOBn) moiety at the 3-position. The hydrochloride salt form introduces a chloride counterion, protonating the pyrrolidine nitrogen to improve aqueous solubility. The (3R,5R)-relative configuration denotes the stereochemical arrangement of substituents, critical for its biochemical specificity.

Molecular Formula and Weight

  • Base compound: C13H18N2O3

  • Hydrochloride salt: C13H19ClN2O3

  • Molecular weight: 286.75 g/mol (calculated from base compound + HCl).

Table 1: Key Identifiers

PropertyValueSource
CAS Number (base)1279200-12-2
Molecular FormulaC13H19ClN2O3
IUPAC Namerel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
SynonymsNot widely documented; systematic naming employed

The absence of widely recognized synonyms underscores its status as a novel or specialized compound.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step organic transformations, typically starting from pyrrolidine precursors. A plausible route includes:

  • Ring functionalization: Introducing hydroxymethyl and amine groups into pyrrolidine via nucleophilic substitution or reductive amination .

  • Carbamate formation: Reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to form the carbamate linkage .

  • Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthesis Steps

StepDescriptionKey Reagents/ConditionsYield
1Hydroxymethylation of pyrrolidineFormaldehyde, reducing agent~60%
2Carbamate couplingBenzyl chloroformate, Et3N~75%
3Salt formationHCl in anhydrous ether>90%

These steps mirror methodologies used for analogous pyrrolidine carbamates, where esterification and cyclization are critical .

Optimization Challenges

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. It is hygroscopic, requiring storage in cool, dry conditions (-20°C recommended) . Stability studies suggest decomposition above 150°C, consistent with carbamate thermal sensitivity .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~3400 cm⁻¹ (O-H stretch, hydroxymethyl) .

  • NMR: ¹H NMR signals for the benzyl group (δ 7.3–7.5 ppm, aromatic Hs) and pyrrolidine protons (δ 3.0–4.0 ppm, coupling with stereogenic centers) .

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